molecular formula C9H15N B14488490 2-Methyl-2-azabicyclo[3.3.1]non-7-ene CAS No. 64157-72-8

2-Methyl-2-azabicyclo[3.3.1]non-7-ene

Cat. No.: B14488490
CAS No.: 64157-72-8
M. Wt: 137.22 g/mol
InChI Key: XHXMABUBDZPUCX-UHFFFAOYSA-N
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Description

2-Methyl-2-azabicyclo[3.3.1]non-7-ene is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The 2-azabicyclo[3.3.1]nonane scaffold is a privileged structure in drug discovery, recognized for its presence in compounds with significant biological activity . Specifically, this methyl-substituted azabicyclic framework is a key precursor in the synthesis of 5-phenylmorphans, a class of compounds investigated for their potent interaction with opioid receptors . Research indicates that molecules based on the 2-methyl-2-azabicyclo[3.3.1]nonane structure can exhibit high affinity for μ-opioid receptors, making them critical probes for studying narcotic receptor-mediated phenomena and developing new analgesic agents . The "7-ene" functionality of this particular reagent provides a reactive handle for further synthetic elaboration, allowing researchers to introduce diverse substituents and explore structure-activity relationships. The stereochemistry of final compounds derived from this scaffold is a critical determinant of their biological activity and receptor interaction profile . This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

64157-72-8

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2-methyl-2-azabicyclo[3.3.1]non-7-ene

InChI

InChI=1S/C9H15N/c1-10-6-5-8-3-2-4-9(10)7-8/h2,4,8-9H,3,5-7H2,1H3

InChI Key

XHXMABUBDZPUCX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CC=CC1C2

Origin of Product

United States

Preparation Methods

Base-Promoted Heterocyclization of Dibrominated Precursors

A prominent approach to constructing the azabicyclo[3.3.1]nonane skeleton involves base-promoted heterocyclization of dibrominated cyclohexane derivatives. In a study by, sodium hydride (NaH) in dimethylformamide (DMF) facilitated the cyclization of N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates to yield 7-azabicyclo[2.2.1]heptane derivatives. While this method targets a smaller bicyclic system, analogous principles apply to the synthesis of 2-methyl-2-azabicyclo[3.3.1]non-7-ene. For instance, substituting the cyclohexane backbone with a larger nonane framework and optimizing the leaving group positions could enable the formation of the desired nine-membered ring. Key challenges include avoiding competing elimination pathways and ensuring regioselective ring closure.

Osmium Tetroxide-Mediated Oxidation and Reduction

The synthesis of related azabicyclo[3.3.1]nonene derivatives, as reported in, highlights the utility of osmium tetroxide (OsO₄) in dihydroxylation reactions. Starting from 5-(3-methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]non-3-ene (6 ), OsO₄-mediated oxidation introduced hydroxyl groups at C3 and C4, followed by lithium aluminum hydride (LAH) reduction to yield a single diastereomer (13 ). Adapting this strategy to position the double bond at C7 instead of C3 would require modifying the precursor’s substitution pattern. For example, introducing a conjugated diene system in the nonane backbone could allow selective OsO₄-mediated oxidation at C7, though steric and electronic factors must be carefully controlled.

Stereochemical Control and Functional Group Manipulation

Neighboring Group Participation in Ring Formation

The synthesis of C4-hydroxy azabicyclo derivatives in revealed the critical role of neighboring group participation (NGP) by the nitrogen atom. During attempts to displace a bromine atom at C4, aziridinium ion formation led to unintended five-membered ring products. To circumvent this, protecting the nitrogen as a trifluoroacetamide or carbamate (as in) can suppress NGP, enabling successful substitution or elimination reactions. For example, N-trifluoroacetylation of a brominated precursor prior to base treatment could direct the reaction toward the desired bicyclic product.

Epimerization and Configuration Inversion

Inversion of stereochemistry at key positions, such as C4 in, was achieved via mesylation and nucleophilic displacement. Treating a C4α-mesylate with potassium benzoate induced configuration inversion to yield the C4β-hydroxy epimer. Adapting this strategy to manipulate double bond geometry or substituent orientation in this compound could enhance stereochemical diversity.

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Yield Optimization

The table below summarizes key synthetic approaches, reagents, and outcomes for azabicyclo[3.3.1]nonane derivatives, extrapolated from the literature:

Method Precursor Reagents/Conditions Product Yield (%) Challenges
Base-promoted cyclization Dibromocyclohexyl carbamate NaH, DMF, rt Azabicyclo[2.2.1]heptane 52 Competing elimination pathways
OsO₄ oxidation Non-3-ene derivative OsO₄, NMO, then LAH Dihydroxy azabicyclo[3.3.1] 60 Over-oxidation to ketoamide
HBr elimination Bromoazabicyclo t-BuOK, THF Azabicycloheptene 78 Regioselectivity control

Solvent and Catalyst Effects

Ethanol and DMF emerge as preferred solvents for cyclization and elimination reactions due to their ability to stabilize ionic intermediates. Triethylamine (Et₃N) proved effective in catalyzing Mannich-type cyclizations in, suggesting its potential utility in azabicyclo[3.3.1]nonane synthesis. Ultrasonic and microwave irradiation, as employed in, reduced reaction times from hours to minutes, offering a pathway to enhance efficiency for large-scale synthesis.

Mechanistic Insights and Computational Modeling

DFT Studies on Cyclization Pathways

Density functional theory (DFT) calculations in elucidated the energy barriers associated with heterocyclization pathways. For N-trifluoroacetamide-protected precursors, the transition state for cyclization was 5 kcal/mol lower than for carbamate-protected analogs, rationalizing the higher yields observed with trifluoroacetamide groups. Applying similar computational models to azabicyclo[3.3.1]nonane systems could identify optimal protecting groups and reaction trajectories.

Kinetic vs. Thermodynamic Control

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out to modify the nitrogen-containing ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, dichloromethane, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing derivatives, while reduction can lead to the formation of simpler bicyclic structures.

Scientific Research Applications

The applications of 2-methyl-2-azabicyclo[3.3.1]non-7-ene have been explored primarily in the context of its potential as an analgesic and as an intermediate in the synthesis of other compounds with medicinal properties . This compound, along with its derivatives, has been investigated for its activity at nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes .

Analgesic Activity

  • Synthesis and Evaluation: this compound, along with its related compound 2-methyl-2-azabicyclo[3.3.1]non-6-ene, was initially synthesized to assess its potential analgesic properties . However, tests in mice using the hot-plate method showed that these compounds were essentially inactive as analgesics .
  • Structural Proof: The structural confirmation of this compound was achieved through spectral methods, ensuring the accurate identification and characterization of the synthesized compound .

nAChR Modulation

  • Modification of Azabicyclic Amine: Research has explored how modifications to the secondary amine within the azabicyclo[3.3.1]non-6-ene core affect activity at nAChRs . The goal was to determine if interactions with cationic nitrogen atoms, which are typical in many nAChR ligands, are necessary for activity .
  • In Vitro Evaluation: Analogues of 2-methyl-2-azabicyclo[3.3.1]non-6-ene were tested in a calcium flux assay using HEK293 cells expressing the rat α3β4 (rα3β4) nAChR . The study assessed the compounds' ability to inhibit channel activation . Although the tested compounds did not induce channel opening, they reduced epibatidine-evoked activation of the rα3β4 nAChR .
  • SAR Trends: By comparing the activity of different analogues, researchers identified structure-activity relationship (SAR) trends, which helped to understand how structural modifications influence the compound's ability to inhibit the rα3β4 nAChR .

Synthesis of Related Compounds

  • Synthetic Route: this compound can be synthesized through the reduction of 2-methyl-2-azabicyclo[3.3.1]nonan-7-one with NaBH4, which yields the axial alcohol intermediate. This intermediate then reacts with CH3SO2Cl-pyridine to produce the desired olefin .
  • Hydrogenation: Hydrogenation of this compound results in the formation of 2-methyl-2-azabicyclo[3.3.1]nonane, a known compound with potential uses in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Comparison with Similar Azabicyclo Compounds

Analgesic and Antitussive Activity

3-Azabicyclo[3.2.2]nonane Derivatives
  • Key Example: 3-(3-Azabicyclo[2.2.2]nonan-3-yl)-4'-benzyloxy-2-methyl propiophenone demonstrated antitussive potency comparable to codeine and dextromethorphan .
  • Structural Insight : The [2.2.2] ring system and benzyloxy substituent enhance receptor interaction, likely targeting opioid pathways.
2-Azabicyclo[2.2.2]octane Analogues
  • Key Example: 2-Methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane (ED₅₀ = 3.1 mg/kg) showed significant analgesic activity, attributed to restricted piperidine ring conformation mimicking prodine analogs .
  • Divergence from [3.3.1] System : Smaller [2.2.2] rings enforce rigid boat conformations, optimizing binding to central nervous system targets.
Why 2-Methyl-2-azabicyclo[3.3.1]non-7-ene Lacks Activity
  • The [3.3.1] system’s larger ring may reduce conformational rigidity, while the absence of ester or aromatic substituents limits receptor engagement .
3-Oxabicyclo[3.3.1]non-7-ene Derivatives
  • Synthesis: Heteropoly acid-catalyzed (3,5)-oxonium-ene reactions yield 8-methyl-2-aryl/alkyl-3-oxabicyclo[3.3.1]non-7-ene derivatives .
  • Activity: These oxygen-containing analogs are explored for antiproliferative effects, though specific data for this compound in this context are lacking.
Phenolic Oxabicyclo[3.3.1]non-7-ene Scaffolds
  • Application: Optimized for estrogen receptor (ER) selectivity, phenolic derivatives highlight the impact of hydroxyl groups on target specificity .

Structural and Functional Modifications

Nitro-Substituted Analogs
  • Example: 3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-ene’s nitro groups may alter electron density and stability, though bioactivity remains unreported .
Spirocyclic and Ester Derivatives
  • Example: exo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid demonstrates the versatility of the [3.3.1] scaffold in prodrug design .

Data Table: Key Azabicyclo Compounds and Activities

Compound Name Ring System Key Substituents Pharmacological Activity Reference ID
This compound [3.3.1] Methyl at N2, double bond at C7 Inactive (analgesia)
3-Azabicyclo[2.2.2]nonane derivative [2.2.2] Benzyloxy, methyl propiophenone Antitussive (codeine-level)
2-Azabicyclo[2.2.2]octane analogue [2.2.2] Phenyl, propionoxy Analgesic (ED₅₀ = 3.1 mg/kg)
8-Methyl-3-oxabicyclo[3.3.1]non-7-ene [3.3.1] Aryl/alkyl, oxa bridge Antiproliferative (synthetic target)
Phenolic oxabicyclo[3.3.1]non-7-ene [3.3.1] Phenolic group ER-targeted

Q & A

Q. Advanced Methodological Approaches :

  • Fischer Indole Synthesis : Used to construct tetracyclic intermediates, such as 2-azaindolo[2,3-b]cyclo[3.3.1]non-7-ene (2), by leveraging the nucleophilic character of indole nuclei .
  • Acetylation Reactions : Treatment with acetic anhydride in pyridine introduces acetyl groups (e.g., 2-acetyl-1-azaindolo derivatives) with high yields (87%) and minimal byproducts. Purification via alumina column chromatography ensures product integrity .

How is stereochemical control achieved during synthesis?

Advanced Stereochemical Analysis :
Absolute configuration is determined using X-ray crystallography and co-crystallization with reference molecules (e.g., (1S)-(endo,anti)-(−)-3-bromocamphor-8-sulfonate). This approach resolves ambiguities in axial vs. equatorial substituent orientations, critical for biological activity studies .

Why do some derivatives show conflicting pharmacological activity profiles?

Advanced Data Contradiction Analysis :
Despite structural similarity to bioactive analogs, this compound derivatives (e.g., compounds 3, 5, 6) lack analgesic activity in murine hot-plate assays. Potential explanations include:

  • Steric Hindrance : Axial methyl groups may block receptor binding.
  • Conformational Rigidity : The bicyclic framework restricts pharmacophore alignment.
    Comparative studies with marginally active ketone precursor (4) suggest carbonyl groups may enhance interaction with opioid receptors .

What strategies are employed for derivatizing the azabicyclo core?

Q. Advanced Functionalization Techniques :

  • Sulfonate Elimination : CH₃SO₂Cl-mediated elimination generates olefins with positional isomerism (non-6-ene vs. non-7-ene).
  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds to validate intermediate structures.
  • Microwave-Assisted Synthesis : Accelerates reactions like N-alkylation or heterocycle formation, improving yield and selectivity in complex analogs .

How is the compound explored in biological systems beyond analgesia?

Q. Advanced Biological Applications :

  • Antiproliferative Agents : Derivatives like 8-methyl-3-oxabicyclo[3.3.1]non-7-ene are synthesized via heteropoly acid-catalyzed oxonium-ene reactions for anticancer screening .
  • Antimicrobial Scaffolds : Structural analogs (e.g., silver(I) triazabicyclo coordination polymers) demonstrate antimicrobial properties, though specific studies on 2-methyl-2-azabicyclo derivatives are pending .

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